

Commercial Suppliers of 4-Hydroxy-3-nitrophenylacetic Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic
Acid-d5

Cat. No.: B588908

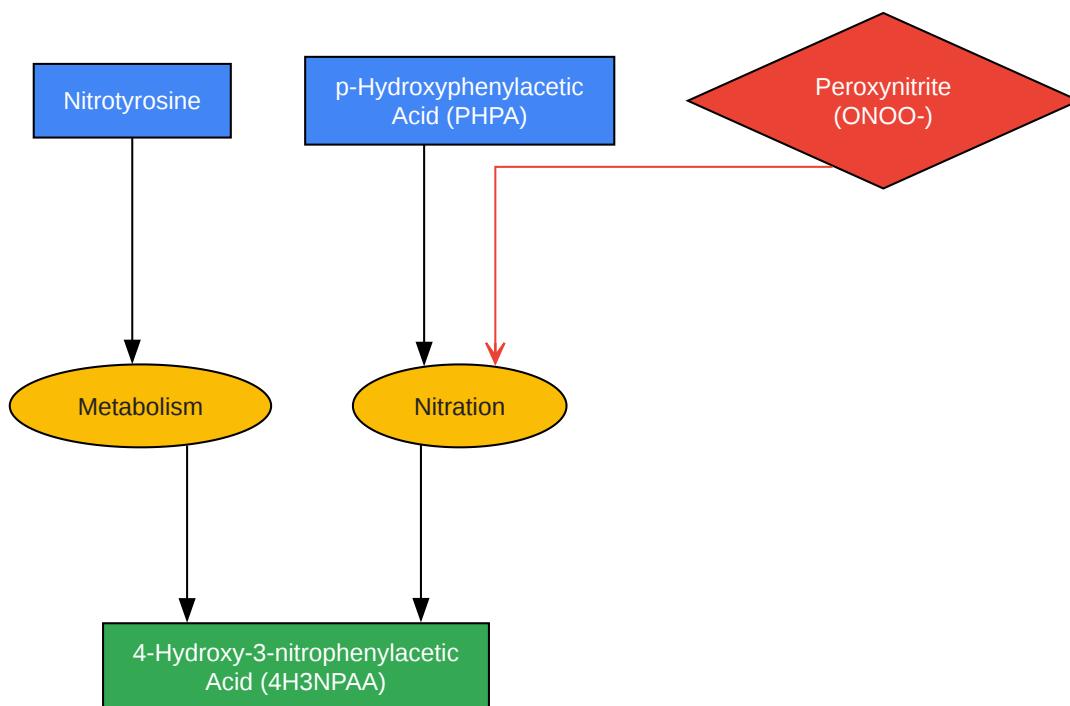
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of **4-Hydroxy-3-nitrophenylacetic Acid-d5** (d5-4H3NPA). This deuterated internal standard is crucial for the accurate quantification of its endogenous, non-labeled counterpart, a key biomarker in studies related to oxidative stress and nitrate damage. This document outlines commercial suppliers, presents key quantitative data in a comparative format, details a representative experimental protocol for its use, and illustrates the relevant biochemical pathways and experimental workflows.

Introduction

4-Hydroxy-3-nitrophenylacetic acid (4H3NPA) is a urinary metabolite of nitrotyrosine.^[1] Its levels are often measured as an indicator of in vivo formation of reactive nitrogen species (RNS) and associated oxidative damage to proteins. Accurate and precise quantification of 4H3NPA in biological matrices is paramount for research in toxicology, pharmacology, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as **4-Hydroxy-3-nitrophenylacetic Acid-d5**, is essential to correct for matrix effects and variations in sample processing and instrument response in mass spectrometry-based analytical methods.


Commercial Suppliers and Quantitative Data

Several chemical suppliers offer **4-Hydroxy-3-nitrophenylacetic Acid-d5**. The following table summarizes the available quantitative data from prominent commercial sources to facilitate comparison and procurement. Please note that pricing and availability are subject to change and may require user registration on the supplier's website.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment
Pharmaffiliates	929709-59-1-PASTI	929709-59-1	C ₈ H ₂ D ₅ NO ₅	202.18	High Purity	Not Specified
LGC Standards (Toronto Research Chemicals)	H948687	929709-59-1	C ₈ H ₂ D ₅ NO ₅	202.18	Not Specified	Not Specified
BOC Sciences	929709-59-1	929709-59-1	C ₈ H ₂ D ₅ NO ₅	202.18	≥95%	Not Specified
Alfa Chemistry	ACM92970 9591	929709-59-1	C ₈ H ₂ D ₅ NO ₅	202.18	Not Specified	Not Specified
Sigma-Aldrich	AABH9A22 15BD	929709-59-1	C ₈ H ₂ D ₅ NO ₅	202.18	Not Specified	Not Specified

Biochemical Formation of 4-Hydroxy-3-nitrophenylacetic Acid

4-Hydroxy-3-nitrophenylacetic acid is formed in vivo through two primary pathways, both indicative of nitrative stress. The diagram below illustrates these formation routes.

[Click to download full resolution via product page](#)

Caption: Formation pathways of 4-Hydroxy-3-nitrophenylacetic Acid.

As depicted, 4H3NPA can be formed through the metabolism of nitrotyrosine, a product of protein nitration.^[2] Alternatively, it can be generated by the direct nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine, by reactive nitrogen species such as peroxynitrite (ONOO⁻).^[2]

Experimental Protocols

The following is a representative protocol for the quantification of 4-Hydroxy-3-nitrophenylacetic acid in human urine using **4-Hydroxy-3-nitrophenylacetic Acid-d5** as an internal standard,

adapted from a published LC-MS/MS method.[\[3\]](#)

1. Sample Preparation

- Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
- Internal Standard Spiking: To 100 µL of the urine supernatant, add 10 µL of a working solution of **4-Hydroxy-3-nitrophenylacetic Acid-d5** (concentration to be optimized based on instrument sensitivity, e.g., 1 ng/mL).
- Dilution: Dilute the sample with 890 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
- Vortexing: Vortex the mixture for 30 seconds.
- Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 µL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 4-Hydroxy-3-nitrophenylacetic Acid: Precursor ion (m/z) → Product ion (m/z). To be determined by direct infusion and optimization.
 - **4-Hydroxy-3-nitrophenylacetic Acid-d5**: Precursor ion (m/z) → Product ion (m/z). To be determined by direct infusion and optimization.
- Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.

3. Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 4-Hydroxy-3-nitrophenylacetic acid into a surrogate matrix (e.g., charcoal-stripped urine or 0.1% formic acid in water). Spike each calibrator with the same concentration of **4-Hydroxy-3-nitrophenylacetic Acid-d5** as the samples.
- Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. Determine the concentration of 4-Hydroxy-3-nitrophenylacetic acid in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of 4-Hydroxy-3-nitrophenylacetic acid using its deuterated analog.

[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for 4H3NPA quantification.

This workflow highlights the critical role of **4-Hydroxy-3-nitrophenylacetic Acid-d5** in the sample preparation step to ensure accurate and reliable quantification of the target analyte in complex biological matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers of 4-Hydroxy-3-nitrophenylacetic Acid-d5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b588908#commercial-suppliers-of-4-hydroxy-3-nitrophenylacetic-acid-d5\]](https://www.benchchem.com/product/b588908#commercial-suppliers-of-4-hydroxy-3-nitrophenylacetic-acid-d5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com